

# Investigating the Therapeutic Potential of Angiogenin (108-122) (TFA): A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Angiogenin (108-122) (TFA)*

Cat. No.: *B15624142*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Abstract

Angiogenin (ANG), a 14.1 kDa protein, is a potent mediator of angiogenesis, the formation of new blood vessels. Its involvement in pathological angiogenesis, particularly in tumor growth and metastasis, has made it a compelling target for therapeutic intervention. This technical guide focuses on the therapeutic potential of a specific fragment of angiogenin, the C-terminal peptide **Angiogenin (108-122) (TFA)**. This peptide has been identified as an inhibitor of the full-length protein's biological and enzymatic activities. This document provides a comprehensive overview of the current understanding of **Angiogenin (108-122) (TFA)**, including its mechanism of action, relevant signaling pathways, quantitative data on its inhibitory effects, and detailed experimental protocols for its investigation.

## Introduction to Angiogenin and its C-Terminal Fragment (108-122)

Angiogenin is a member of the ribonuclease A superfamily and exerts its pro-angiogenic effects through multiple mechanisms. These include its intrinsic ribonucleolytic activity, interaction with cellular receptors, and translocation to the nucleus to modulate ribosomal RNA (rRNA) transcription.<sup>[1]</sup> The diverse functions of angiogenin make it a critical factor in various physiological and pathological processes, including wound healing, neuroprotection, and the progression of cancer.<sup>[2][3]</sup>

The therapeutic strategy of targeting angiogenin has led to the investigation of its fragments as potential inhibitors. The C-terminal region of angiogenin, specifically the peptide sequence 108-122, has been shown to inhibit the functions of the full-length protein.<sup>[4]</sup> This inhibitory action suggests that **Angiogenin (108-122) (TFA)** could serve as a valuable tool for dissecting the roles of angiogenin and as a potential therapeutic agent in diseases characterized by excessive angiogenesis.

## Mechanism of Action and Signaling Pathways

Full-length angiogenin promotes angiogenesis and cell proliferation by activating several key intracellular signaling pathways. The primary pathways implicated are the Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway and the Mitogen-activated protein kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway.<sup>[5][6]</sup> **Angiogenin (108-122) (TFA)**, as an inhibitor, is hypothesized to exert its anti-angiogenic effects by preventing the activation of these downstream signaling cascades.

## Hypothesized Inhibitory Mechanism of Angiogenin (108-122) on Angiogenin Signaling



## Solid-Phase Peptide Synthesis (SPPS) Workflow



## Endothelial Tube Formation Assay Workflow

[Click to download full resolution via product page](#)**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. C-terminal angiogenin peptides inhibit the biological and enzymatic activities of angiogenin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Proadrenomedullin NH2-terminal 20 peptide is a potent angiogenic factor, and its inhibition results in reduction of tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Angiogenesis Inhibition by a Short 13 Amino Acid Peptide Sequence of Tetrastatin, the  $\alpha 4(IV)$  NC1 Domain of Collagen IV - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CA2588765C - Treatment of neurodegenerative disease with angiogenin and its mutants - Google Patents [patents.google.com]
- 5. WO2011133948A2 - Highly active polypeptides and methods of making and using the same - Google Patents [patents.google.com]
- 6. Anti-angiogenic peptides application in cancer therapy; a review - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Investigating the Therapeutic Potential of Angiogenin (108-122) (TFA): A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15624142#investigating-the-therapeutic-potential-of-angiogenin-108-122-tfa]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)